molecular formula C18H17BrN4O5S B11114181 N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)methanesulfonamide

N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)methanesulfonamide

Cat. No.: B11114181
M. Wt: 481.3 g/mol
InChI Key: MXSQMYCUWCEDOI-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a hydrazinecarbonyl group, and a methanesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Hydrazinecarbonyl Group Addition: The brominated indole is reacted with hydrazinecarboxamide to introduce the hydrazinecarbonyl group.

    Methanesulfonamide Group Addition: Finally, the compound is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the hydrazinecarbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and hydrazinecarbonyl groups. These interactions may lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-N’-[(3Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarboxamide
  • N-(2-Methoxyphenyl)-N’-[(3Z)-5-chloro-2-oxoindolin-3-ylidene]hydrazinecarboxamide
  • N-(2-Methoxyphenyl)-N’-[(3Z)-5-fluoro-2-oxoindolin-3-ylidene]hydrazinecarboxamide

Uniqueness

The uniqueness of N-({N’-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)methanesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, may enhance its interactions with biological targets compared to similar compounds with different halogen atoms.

Properties

Molecular Formula

C18H17BrN4O5S

Molecular Weight

481.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H17BrN4O5S/c1-28-15-6-4-3-5-14(15)23(29(2,26)27)10-16(24)21-22-17-12-9-11(19)7-8-13(12)20-18(17)25/h3-9,20,25H,10H2,1-2H3

InChI Key

MXSQMYCUWCEDOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)C

Origin of Product

United States

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